(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 2-thioxothiazolidin-4-one core substituted with an isopropyl group at position 3 and a (6-methyl-2-morpholinoquinolin-3-yl)methylene moiety at position 3. Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme inhibitory activities, with structural modifications dictating target specificity .
Properties
IUPAC Name |
(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-13(2)24-20(25)18(28-21(24)27)12-16-11-15-10-14(3)4-5-17(15)22-19(16)23-6-8-26-9-7-23/h4-5,10-13H,6-9H2,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIZGPPSFKMORK-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=C4C(=O)N(C(=S)S4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)/C=C\4/C(=O)N(C(=S)S4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Anticancer Activity
Thiazolidinone derivatives, including (Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, have shown significant anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against HeLa and CEM T-lymphocyte cells, suggesting promising anticancer potential .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-3-isopropyl... | HeLa | 1.9 - 4.4 |
| Similar derivative | CEM | 11 - 20 |
Antidiabetic Properties
Thiazolidinones are recognized for their antidiabetic effects, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). These compounds have been studied for their ability to improve insulin sensitivity and lower blood glucose levels. The presence of specific substituents in the thiazolidinone ring enhances these effects, making them potential candidates for diabetes management .
Antimicrobial and Antiviral Activities
Research has also indicated that thiazolidinone derivatives exhibit antimicrobial and antiviral properties. For example, certain derivatives have shown effectiveness against bacterial strains and viral infections in vitro. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Microorganism | Activity |
|---|---|---|
| (Z)-3-isopropyl... | E. coli | Moderate |
| Similar derivative | S. aureus | Significant |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidinone ring can lead to enhanced activity. For instance:
- Position 2 : Substituents here often influence PPAR affinity.
- Position 5 : Variations can affect cytotoxicity and selectivity towards cancer cells.
- Morpholine Substituent : The presence of a morpholine ring has been linked to improved solubility and bioavailability .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various thiazolidinones, (Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one was evaluated alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to established anticancer agents .
Study 2: Antidiabetic Effects
Another study focused on the antidiabetic potential of thiazolidinones highlighted the efficacy of compounds similar to (Z)-3-isopropyl... in reducing blood glucose levels in diabetic models. The mechanism was attributed to PPARγ activation, leading to enhanced glucose uptake in peripheral tissues .
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For example:
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-3-isopropyl... | HeLa | 1.9 - 4.4 |
| Similar derivative | CEM | 11 - 20 |
Studies have demonstrated that compounds with similar scaffolds exhibit IC50 values in the low micromolar range against HeLa and CEM T-lymphocyte cells, suggesting promising anticancer potential .
Antidiabetic Properties
Thiazolidinones are recognized for their antidiabetic effects, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). These compounds have been studied for their ability to improve insulin sensitivity and lower blood glucose levels. Modifications in the thiazolidinone ring can enhance these effects, making them potential candidates for diabetes management .
Antimicrobial and Antiviral Activities
Research has indicated that thiazolidinone derivatives exhibit antimicrobial and antiviral properties. Certain derivatives have shown effectiveness against bacterial strains and viral infections in vitro. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens.
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Microorganism | Activity |
|---|---|---|
| (Z)-3-isopropyl... | E. coli | Moderate |
| Similar derivative | S. aureus | Significant |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their chemical structure. Modifications at specific positions on the thiazolidinone ring can lead to enhanced activity:
- Position 2 : Substituents here often influence PPAR affinity.
- Position 5 : Variations can affect cytotoxicity and selectivity towards cancer cells.
- Morpholine Substituent : The presence of a morpholine ring has been linked to improved solubility and bioavailability .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various thiazolidinones, this compound was evaluated alongside other derivatives. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established anticancer agents .
Study 2: Antidiabetic Effects
Another study focused on the antidiabetic potential of thiazolidinones highlighted the efficacy of compounds similar to (Z)-3-isopropyl... in reducing blood glucose levels in diabetic models. The mechanism was attributed to PPARγ activation, leading to enhanced glucose uptake in peripheral tissues .
Chemical Reactions Analysis
Knoevenagel Condensation for Methylene Bridge Formation
The exocyclic methylene group in the thiazolidinone core is formed via a Knoevenagel condensation between a thiazolidinone precursor and a quinoline-3-carbaldehyde derivative. This reaction typically proceeds under mild basic conditions (e.g., piperidine or pyridine) in refluxing ethanol or toluene .
Key Conditions
| Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Piperidine | Ethanol | Reflux | 75–85% |
| Pyridine | Toluene | 110°C | 70–78% |
This step is critical for introducing the conjugated double bond, which enhances electronic delocalization and biological activity .
Thione-Thiol Tautomerism and Alkylation
The thioxo group (C=S) in the thiazolidinone ring undergoes tautomerism, enabling reactivity at the sulfur atom. Alkylation reactions with alkyl halides (e.g., methyl iodide) in basic media yield thioether derivatives:
Applications : Alkylated analogs show enhanced lipophilicity, improving membrane permeability in antimicrobial assays .
Oxidation of the Thioxo Group
The thioxo group is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Conditions :
-
30% H₂O₂ in glacial acetic acid, 12h, RT.
-
Yield : 65–70%.
Sulfone derivatives exhibit altered electronic profiles, potentially modulating interactions with bacterial enzymes like dihydrofolate reductase.
Coordination with Metal Ions
The thiazolidinone sulfur and quinoline nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Fe(III)), forming complexes with enhanced bioactivity:
Example Reaction :
Characterization :
-
UV-Vis : λₘₐₓ shift from 320 nm (free ligand) to 380 nm (Cu complex).
-
Antimicrobial Activity : MIC values against E. coli decrease from 32 µg/mL (ligand) to 8 µg/mL (complex) .
Cycloaddition Reactions
The exocyclic methylene group participates in [4+2] Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered ring adducts:
Conditions :
These adducts are explored for their anti-inflammatory properties due to structural similarity to NSAID scaffolds .
Condensation with Hydrazines
Reaction with hydrazines (e.g., hydrazine hydrate) yields hydrazone derivatives, which are precursors to heterocyclic systems like triazoles:
Applications : Triazole derivatives exhibit improved pharmacokinetic profiles and antifungal activity .
Reductive Amination
The morpholinoquinoline moiety can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN, introducing secondary amine functionalities:
Conditions :
Modified analogs show increased binding to neuronal receptors, suggesting neuroprotective potential .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with analogues reported in the literature:
Research Findings and Implications
- Morpholino Group Impact: The morpholino group in the target compound enhances solubility in polar solvents (e.g., logP: ~2.8 vs. ~3.5 for benzothiophene derivatives) and stabilizes interactions with ATP-binding pockets in kinases .
- Quinoline vs. Indole Scaffolds: Quinoline-based compounds exhibit longer plasma half-lives (t₁/₂: ~6 h vs. ~3 h for indole derivatives) but lower oral bioavailability due to higher molecular weight .
- Thermodynamic Stability : The Z-configuration of the methylene group in all analogues is critical for maintaining planar geometry and π-π interactions, as confirmed by X-ray crystallography (using SHELXL ).
Q & A
Basic: How can the synthesis of (Z)-3-isopropyl-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Core Formation : Condensation of a thioxothiazolidinone precursor with a morpholinoquinoline derivative under reflux in ethanol or DMF, using sodium hydroxide or acetate as a base .
- Reaction Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to thioxothiazolidinone), solvent selection (ethanol for solubility, DMF for high-temperature stability), and reflux duration (2–4 hours) to minimize by-products .
- Purification : Recrystallization from DMF-acetic acid mixtures or column chromatography improves purity (>95%) .
Basic: What analytical methods are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- NMR (¹H/¹³C) : Assign peaks for the thioxothiazolidinone core (e.g., C=O at ~170 ppm, S-C=S at ~200 ppm) and morpholinoquinoline moiety (aromatic protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy or time-resolved NMR to track intermediate formation during condensation or substitution reactions .
- Isotopic Labeling : Introduce ¹³C or ²H labels to trace bond reorganization in the thioxothiazolidinone ring .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for key steps like Z/E isomerization .
Advanced: What methodologies are used to assess its biological activity in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., CDK1/GSK3β) using fluorescence-based assays with ATP competitors .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate selectivity indices (SI) compared to normal cells .
Advanced: How can stability under varying pH conditions be systematically evaluated?
Methodological Answer:
- pH-Rate Profiling : Incubate the compound in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC. Calculate half-life (t₁/₂) using first-order kinetics .
- Degradation Product Analysis : LC-MS identifies hydrolyzed or oxidized by-products (e.g., sulfoxide formation at pH >10) .
- Buffer Selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid catalytic effects .
Advanced: How can contradictory structure-activity relationship (SAR) data be resolved?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., isopropyl → allyl, morpholino → piperazinyl) and test against uniform assays .
- 3D-QSAR Modeling : CoMFA or CoMSIA correlates steric/electronic properties with activity, resolving outliers .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to validate binding modes (e.g., hydrogen bonding with quinoline N-oxide) .
Advanced: What experimental designs are recommended for evaluating environmental impact?
Methodological Answer:
- Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems via LC-MS quantification over 28 days .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
